Levosimendan Cyanoacetamide Hydrazone Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

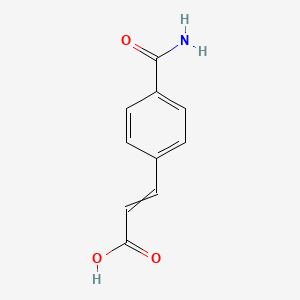

Levosimendan Cyanoacetamide Hydrazone Impurity (LCHI) is a degradation product associated with Levosimendan, a medication primarily used for managing acutely decompensated congestive heart failure. The impurity, along with others, has been identified during accelerated stability testing of Levosimendan under specific conditions outlined by ICH Q1A(R2) guidelines (Prajapati, Bhayani, & Mehta, 2018).

Synthesis Analysis

The synthesis and isolation of LCHI involved preparative chromatography techniques, following its detection in Levosimendan through HPLC analysis. The impurity was synthesized in larger quantities from the crude sample of Levosimendan for detailed analysis (Prajapati, Bhayani, & Mehta, 2018).

Molecular Structure Analysis

The molecular structure of LCHI was elucidated using various spectrometric and spectrophotometric methods, including LC/MS^n, NMR (1H, 13C, COSY, HMBC, and HSQC), and FTIR spectroscopy. These analyses confirmed the chemical structure and helped in understanding the molecular interactions and degradation pathways of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

Chemical Reactions and Properties

LCHI's formation is attributed to specific degradation pathways under accelerated stability conditions, such as exposure to heat, humidity, and light. The understanding of these pathways is crucial for improving the stability and shelf-life of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

Aplicaciones Científicas De Investigación

Characterization and Stability Studies : Levosimendan is known for its use in the treatment of heart failure. A study focused on its stability testing identified degradation impurities, including cyanoacetamide hydrazone impurities. The impurities were analyzed using various techniques like LC-MS, NMR, and IR, contributing to understanding the stability and degradation pathways of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

Clinical Applications in Heart Failure : Levosimendan has been extensively studied in the context of heart failure. It improves myocardial contractility without causing an increase in myocardial oxygen demand. The efficacy of Levosimendan was compared with dobutamine in patients with low-output heart failure, showing improved haemodynamic performance and clinical outcome (Follath et al., 2002).

Meta-Analyses on Mortality Benefits : Various meta-analyses have consistently shown benefits for Levosimendan with lower relative risk for patient mortality in different clinical settings, including heart failure and cardiac surgery (Pollesello, Parissis, Kivikko, & Harjola, 2016).

Inodilator Properties in Cardiac Dysfunction : Levosimendan, as an inodilator, has shown potential in improving post-resuscitation myocardial function and could be an alternative to dobutamine for management of postresuscitation myocardial dysfunction (Huang, Weil, Tang, Sun, & Wang, 2005).

Pleiotropic Effects Beyond Heart Failure : Levosimendan exhibits pleiotropic effects beyond its primary role in heart failure. These effects include anti-inflammatory, anti-oxidative, and anti-apoptotic properties, indicating potential novel clinical applications beyond cardiac therapy (Farmakis et al., 2016).

Mitochondrial Effects : Levosimendan's effects on heart mitochondria, particularly its activation of potassium flux to the mitochondrial matrix, provide insights into its anti-ischemic action and broader implications in cardiac therapeutics (Kopustinskiene, Pollesello, & Saris, 2004).

Direcciones Futuras

Levosimendan, the parent compound of this impurity, has been evaluated for its potential in a range of emergency and critical care applications, including postoperative situations, septic shock, renal impairment/failure, and cardiogenic shock . Future research may focus on these areas and the role of impurities like Levosimendan Cyanoacetamide Hydrazone Impurity in the efficacy and safety of Levosimendan.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Levosimendan Cyanoacetamide Hydrazone Impurity involves the reaction of Levosimendan with Cyanoacetic acid to form Levosimendan Cyanoacetamide, which is then reacted with hydrazine hydrate to form Levosimendan Cyanoacetamide Hydrazone. The impurity is obtained by subjecting the hydrazone to further purification steps.", "Starting Materials": [ "Levosimendan", "Cyanoacetic acid", "Hydrazine hydrate" ], "Reaction": [ "Levosimendan is reacted with Cyanoacetic acid in the presence of a suitable solvent and a catalyst to form Levosimendan Cyanoacetamide.", "Levosimendan Cyanoacetamide is then reacted with hydrazine hydrate in the presence of a suitable solvent to form Levosimendan Cyanoacetamide Hydrazone.", "The hydrazone is then subjected to further purification steps to obtain the Levosimendan Cyanoacetamide Hydrazone Impurity." ] } | |

Número CAS |

274263-65-9 |

Nombre del producto |

Levosimendan Cyanoacetamide Hydrazone Impurity |

Fórmula molecular |

No Data Available |

Peso molecular |

298.3 |

Sinónimos |

2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)